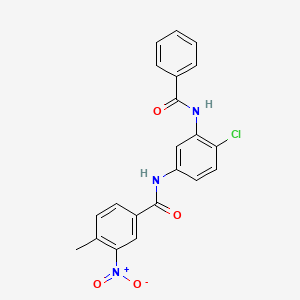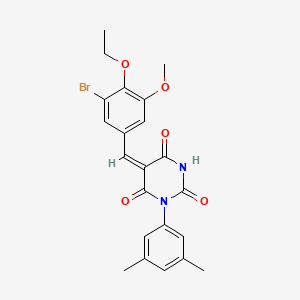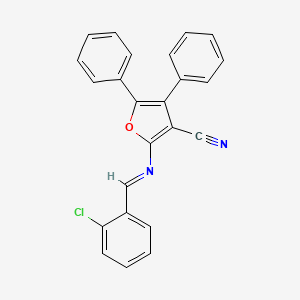
3-(4-chlorophenyl)-2-(3-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(4-chlorophényl)-2-(3-nitrophényl)-2,3-dihydroquinazolin-4(1H)-one est un composé organique complexe qui appartient à la famille des quinazolinones. Ce composé est caractérisé par la présence d'une structure de base de quinazolinone, qui est substituée par un groupe 4-chlorophényle et un groupe 3-nitrophényle. La disposition unique de ces substituants confère au composé des propriétés chimiques et physiques distinctes, ce qui le rend intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la 3-(4-chlorophényl)-2-(3-nitrophényl)-2,3-dihydroquinazolin-4(1H)-one implique généralement la condensation de dérivés d'aniline appropriés avec l'anhydride isatoïque, suivie d'une cyclisation et de modifications ultérieures des groupes fonctionnels. Les conditions de réaction nécessitent souvent l'utilisation de solvants tels que le diméthylformamide (DMF) ou le tétrahydrofurane (THF), et de catalyseurs tels que la triéthylamine ou le carbonate de potassium. La réaction est généralement effectuée sous reflux pour assurer une conversion complète des matières premières .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à une grande pureté .
Analyse Des Réactions Chimiques
Types de réactions
La 3-(4-chlorophényl)-2-(3-nitrophényl)-2,3-dihydroquinazolin-4(1H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en groupe amino en utilisant des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium.
Réduction : Le composé peut subir des réactions d'oxydation pour former des dérivés de quinazolinone correspondants.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent l'hydrogène gazeux, les catalyseurs au palladium, le borohydrure de sodium et divers nucléophiles. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour garantir la sélectivité et le rendement .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des quinazolinones substituées par des amino, des dérivés de quinazolinone oxydés et diverses quinazolinones substituées selon le nucléophile utilisé .
Applications de la recherche scientifique
La 3-(4-chlorophényl)-2-(3-nitrophényl)-2,3-dihydroquinazolin-4(1H)-one a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme élément de base pour la synthèse de molécules organiques plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Des recherches sont en cours pour explorer son potentiel comme agent thérapeutique pour diverses maladies.
Mécanisme d'action
Le mécanisme d'action de la 3-(4-chlorophényl)-2-(3-nitrophényl)-2,3-dihydroquinazolin-4(1H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber certaines enzymes impliquées dans la prolifération cellulaire, ce qui explique son activité anticancéreuse potentielle .
Applications De Recherche Scientifique
3-(4-CHLOROPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-CHLOROPHENYL)-2-(3-NITROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de quinazolinone tels que :
- 2-(3-nitrophényl)-3-phénylquinazolin-4(1H)-one
- 3-(4-méthoxyphényl)-2-(3-nitrophényl)quinazolin-4(1H)-one
- 3-(4-bromophényl)-2-(3-nitrophényl)quinazolin-4(1H)-one .
Unicité
L'unicité de la 3-(4-chlorophényl)-2-(3-nitrophényl)-2,3-dihydroquinazolin-4(1H)-one réside dans son motif de substitution spécifique, qui confère une réactivité chimique et une activité biologique distinctes.
Propriétés
Formule moléculaire |
C20H14ClN3O3 |
|---|---|
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H14ClN3O3/c21-14-8-10-15(11-9-14)23-19(13-4-3-5-16(12-13)24(26)27)22-18-7-2-1-6-17(18)20(23)25/h1-12,19,22H |
Clé InChI |
COXDFBQWPZBLSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11694313.png)
![4-{[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11694314.png)
![N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)pentanamide](/img/structure/B11694316.png)
![(3E)-1-(4-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694318.png)
![5-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline](/img/structure/B11694332.png)
![1-[2-(morpholin-4-yl)ethyl]-3-[(octyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11694335.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11694342.png)

![4-{(2E)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11694349.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694354.png)



![(5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694376.png)
